![molecular formula C11H24N2O4 B2952747 tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate CAS No. 1698597-40-8](/img/structure/B2952747.png)
tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate
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Overview
Description
Tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate is a chemical compound with the CAS Number: 1698597-40-8 . It has a molecular weight of 248.32 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (2-(((2-(2-hydroxyethoxy)ethyl)amino)ethyl)carbamate . The Inchi Code is 1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.32 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
Preparation of Complex Molecules : The compound serves as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, it has been used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine through a multi-step synthesis involving protection of the amino group, condensation, and de-protection processes, achieving an overall yield of 11.4% (Zhong-Qian Wu, 2011).
Role in Synthesis of Biologically Active Intermediates : It acts as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating the versatility of tert-butyl carbamate derivatives in medicinal chemistry (Bingbing Zhao et al., 2017).
Chemoselective Transformations : The compound is utilized in chemoselective transformations of amino protecting groups, indicating its significant role in the selective synthesis and functionalization of amino compounds (M. Sakaitani & Y. Ohfune, 1990).
Applications in Material and Polymer Science
Development of New Polymerisable Antioxidants : Research has also focused on the synthesis of novel antioxidants for polymer stabilization, where derivatives of tert-butyl carbamates show promising results in protecting polypropylene against thermal oxidation, highlighting their potential in materials science (Jiang-qing Pan et al., 1998).
Contributions to Analytical Chemistry
Rapid Analysis of Amino Acid Enantiomers : The derivatives of tert-butyl carbamates have been applied in the chiral-phase capillary gas chromatography for the rapid analysis of amino acid enantiomers, showcasing the utility of these compounds in analytical methodologies (I. Abe et al., 1996).
Mechanism of Action
Target of Action
It is known that similar compounds are often used as amine-protected, difunctional reagents in the synthesis of various biochemical compounds .
Mode of Action
Compounds with similar structures have been used in the synthesis of protacs (proteolysis-targeting chimeras) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
Based on its potential use in the synthesis of protacs , it can be inferred that it may influence the ubiquitin-proteasome system, which plays a crucial role in regulating the degradation of proteins within cells.
Result of Action
If it is used in the synthesis of protacs , the result of its action could be the selective degradation of specific target proteins within cells.
properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTURBAKRQAZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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